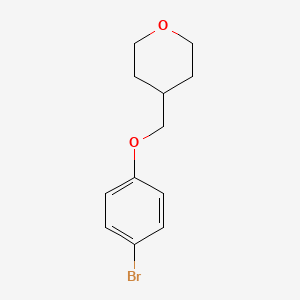

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

Description

Properties

IUPAC Name |

4-[(4-bromophenoxy)methyl]oxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrO2/c13-11-1-3-12(4-2-11)15-9-10-5-7-14-8-6-10/h1-4,10H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGSWKUNFYCFDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1COC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30681301 | |

| Record name | 4-[(4-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247383-27-2 | |

| Record name | 4-[(4-Bromophenoxy)methyl]oxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30681301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Information

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a halogenated ether incorporating a bromophenoxy group and a tetrahydropyran moiety linked by a methylene bridge. While specific data for this compound is scarce, its structural components suggest its potential as a versatile building block in medicinal chemistry and materials science. The tetrahydropyran ring is a common motif in numerous bioactive compounds, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. The bromophenoxy group provides a site for further chemical modification, for instance, through cross-coupling reactions, and can influence the electronic properties of the molecule.

Physicochemical Data

The following table summarizes the estimated and calculated physicochemical properties of this compound. These values are derived from computational models and comparison with analogous structures, such as 4-bromophenoxybenzene and various tetrahydropyran derivatives, and should be considered as approximations until experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅BrO₂ | Calculated |

| Molecular Weight | 271.15 g/mol | Calculated |

| Appearance | Colorless to light yellow liquid or low melting solid | Estimated |

| Boiling Point | ~320-340 °C | Estimated |

| Melting Point | ~20-30 °C | Estimated |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, EtOAc); Insoluble in water. | Estimated |

| CAS Number | Not assigned | N/A |

Experimental Protocols: Proposed Synthesis

The most direct and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this proposed protocol, the sodium salt of 4-bromophenol (the nucleophile) is reacted with a derivative of (tetrahydro-2H-pyran-4-yl)methanol where the hydroxyl group has been converted into a good leaving group, such as a tosylate or a halide (the electrophile).

Synthesis of this compound via Williamson Ether Synthesis

Objective: To synthesize this compound from 4-bromophenol and (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate.

Materials:

-

4-Bromophenol

-

(Tetrahydro-2H-pyran-4-yl)methanol

-

p-Toluenesulfonyl chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Instrumentation:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

UV lamp for TLC visualization

-

Glass column for chromatography

Procedure:

Step 1: Preparation of (Tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (Electrophile)

-

To a stirred solution of (tetrahydro-2H-pyran-4-yl)methanol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add p-toluenesulfonyl chloride (1.2 eq) portion-wise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the combined organic layers with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Williamson Ether Synthesis

-

To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-bromophenol (1.1 eq) in anhydrous DMF dropwise.

-

Stir the mixture at room temperature for 1 hour to ensure complete formation of the sodium phenoxide.

-

Add a solution of (tetrahydro-2H-pyran-4-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF to the reaction mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Proposed Synthesis Workflow

Caption: Williamson Ether Synthesis Workflow.

Conceptual Role in Proteolysis Targeting Chimeras (PROTACs)

Given the structural features of this compound, it could potentially serve as a linker or a building block for more complex molecules in drug discovery. One such application is in the design of Proteolysis Targeting Chimeras (PROTACs). A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker component of a PROTAC is crucial for orienting the two binding moieties optimally.

Caption: Conceptual PROTAC Signaling Pathway.

Potential Applications and Future Research

While no specific biological activities have been reported for this compound, its structure suggests several potential areas of research:

-

Medicinal Chemistry: As a building block, it can be used in the synthesis of more complex molecules with potential therapeutic applications. The bromo-functional group allows for facile modification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse functionalities. The tetrahydropyran moiety can improve the ADME (absorption, distribution, metabolism, and excretion) properties of drug candidates.

-

PROTACs and Chemical Biology: As illustrated above, this molecule could be a component of linkers in PROTACs or other chemical biology tools for targeted protein degradation.

-

Materials Science: Aryl ethers and heterocyclic compounds are of interest in the development of novel polymers, liquid crystals, and organic electronic materials. The specific properties of this compound would need to be investigated to determine its suitability for such applications.

Future research should focus on the successful synthesis and characterization of this compound. Once a pure sample is obtained, its physicochemical properties can be experimentally determined. Subsequently, screening for biological activity in various assays would be a logical next step to explore its potential in drug discovery. Furthermore, its utility as a synthetic intermediate can be demonstrated by employing it in various chemical transformations.

An In-depth Technical Guide on 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: Structure, Properties, and Synthetic Considerations

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the available information on the chemical compound 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. Due to the limited publicly available data for this specific molecule, this paper also includes data on the closely related isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, to provide context on its potential characteristics. Furthermore, general methodologies for the synthesis and characterization of novel tetrahydropyran derivatives are discussed to support further research and development in this area.

Introduction to this compound

This compound is a chemical compound containing a tetrahydropyran ring linked to a bromophenoxy group via a methylene ether bridge. The tetrahydropyran (THP) moiety is a common scaffold in medicinal chemistry, valued for its stability and its presence in numerous natural products. The bromophenoxy group provides a site for further functionalization, making this compound a potentially interesting building block in organic synthesis and drug discovery.

Publicly available scientific literature and patent databases contain limited information on the specific properties, synthesis, and biological activity of this compound (CAS: 1247383-27-2). Its molecular formula is C12H15BrO2, and its molecular weight is 271.15 g/mol .

Physicochemical Properties

| Property | Value |

| Molecular Formula | C11H13BrO2 |

| Molecular Weight | 257.12 g/mol |

| Melting Point | 56-58 °C |

Synthesis and Characterization

General Synthetic Approach

While a specific, validated experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be conceptualized based on standard organic chemistry reactions. A common method for forming the ether linkage present in this molecule is through a Williamson ether synthesis.

An In-depth Technical Guide to 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran (CAS Number: 215453-84-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran, with the CAS number 215453-84-2, is a halogenated heterocyclic compound. While the user-provided name includes a "methyl" group, the compound registered under this CAS number is more accurately identified as 4-(4-Bromophenoxy)tetrahydro-2H-pyran . This molecule is of significant interest to the drug discovery and development community, where it is primarily categorized as a Protein Degrader Building Block . Its structure combines a brominated aromatic ring, an ether linkage, and a tetrahydropyran (THP) moiety. This combination of features makes it a valuable component in the synthesis of more complex molecules, particularly as a linker element in Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, a plausible synthesis protocol, and its application in the development of targeted protein degraders.

Physicochemical Properties

The fundamental physicochemical properties of 4-(4-Bromophenoxy)tetrahydro-2H-pyran are summarized in the table below. This information is crucial for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 215453-84-2 | [1][2] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.1 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Solid (form may vary) | |

| Storage | Room temperature | [1] |

| Synonyms | 4-(4-Bromophenoxy)tetrahydro-2H-pyran | [1][2] |

Synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran

Proposed Experimental Protocol: Williamson Ether Synthesis

This protocol describes the synthesis of 4-(4-Bromophenoxy)tetrahydro-2H-pyran from 4-bromophenol and a suitable tetrahydropyran derivative with a leaving group at the 4-position, such as 4-bromotetrahydro-2H-pyran.

Materials:

-

4-bromophenol

-

4-bromotetrahydro-2H-pyran

-

Sodium hydride (NaH) or another suitable base (e.g., potassium carbonate)

-

Anhydrous dimethylformamide (DMF) or other polar aprotic solvent

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Formation of the Phenoxide: To a solution of 4-bromophenol (1.0 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) portion-wise at 0 °C. The reaction mixture is then stirred at room temperature for 30 minutes to an hour, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium 4-bromophenoxide.

-

Nucleophilic Substitution: To the solution of the phenoxide, add a solution of 4-bromotetrahydro-2H-pyran (1.0-1.2 equivalents) in anhydrous DMF dropwise at room temperature.

-

Reaction Monitoring: The reaction mixture is stirred at room temperature or gently heated (e.g., to 50-60 °C) to drive the reaction to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then partitioned between ethyl acetate and water. The aqueous layer is extracted two more times with ethyl acetate.

-

Purification: The combined organic layers are washed with water and then with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to afford the desired 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Diagram of Proposed Synthesis:

Caption: Proposed Williamson Ether Synthesis for 4-(4-Bromophenoxy)tetrahydro-2H-pyran.

Application in Drug Discovery: A Building Block for PROTACs

The primary utility of 4-(4-Bromophenoxy)tetrahydro-2H-pyran is as a building block in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands.[9][10]

The subject compound, with its tetrahydropyran ring and a reactive bromo-handle on the phenyl group, is well-suited to be incorporated into the linker region of a PROTAC. The tetrahydropyran moiety can provide desirable physicochemical properties to the linker, such as improved solubility and a defined three-dimensional conformation, which can be critical for the formation of a productive ternary complex between the POI, the PROTAC, and the E3 ligase. The bromo-substituent allows for further chemical modifications, such as cross-coupling reactions, to attach the E3 ligase ligand or the POI-binding ligand.

Logical Workflow for the Use of 4-(4-Bromophenoxy)tetrahydro-2H-pyran in PROTAC Synthesis:

Caption: Logical workflow for the incorporation of the building block into a PROTAC molecule.

Biological Activity and Signaling Pathways

There is currently no publicly available data to suggest that 4-(4-Bromophenoxy)tetrahydro-2H-pyran possesses intrinsic biological activity or directly modulates any specific signaling pathways. Its role in drug discovery is that of a synthetic intermediate or a structural component, rather than a pharmacologically active agent itself. The biological activity of any PROTAC synthesized using this building block would be determined by the specific POI ligand and the E3 ligase ligand incorporated into the final molecule.

Conclusion

4-(4-Bromophenoxy)tetrahydro-2H-pyran (CAS: 215453-84-2) is a valuable chemical entity for researchers and scientists in the field of drug development, particularly those focused on targeted protein degradation. While it lacks inherent biological activity, its structural features make it an important building block for the synthesis of PROTACs, where it can be incorporated as part of the linker to modulate the physicochemical properties and overall efficacy of the final degrader molecule. The synthesis of this compound can likely be achieved through standard etherification reactions such as the Williamson ether synthesis. Future research and publications may provide more specific details on its use in the synthesis of novel therapeutics.

References

- 1. US7638536B2 - 2-Acylaminothiazole derivative or salt thereof - Google Patents [patents.google.com]

- 2. US8722684B2 - 1-[2-(2,4-dimethylphenylsulfanyl)-phenyl] piperazine as a compound with combined serotonin reuptake, 5-HT3 and 5-HT1A activity for the treatment of cognitive impairment - Google Patents [patents.google.com]

- 3. jk-sci.com [jk-sci.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanism of Action for 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran: A Proposed Investigatory Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a synthetic organic compound featuring a tetrahydropyran ring linked to a bromophenoxy group. While this specific molecule is not extensively characterized in publicly available literature for its biological activity, its structural motifs are present in a variety of biologically active compounds. The tetrahydropyran moiety is a known scaffold in medicinal chemistry, and the bromophenoxy group can influence pharmacokinetic and pharmacodynamic properties. This document outlines a potential investigatory workflow to elucidate the mechanism of action of this compound, drawing upon established methodologies in drug discovery and chemical biology.

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of a halogenated aromatic ring, such as bromophenoxy, can enhance binding affinity to protein targets and improve metabolic stability. Given the classification of this compound as a potential "Protein Degrader Building Block" by some chemical suppliers, a primary hypothesis for its mechanism of action could involve its role as a component of a proteolysis-targeting chimera (PROTAC) or a similar targeted protein degradation system. This guide proposes a comprehensive research plan to investigate this hypothesis and explore other potential mechanisms.

Proposed Investigatory Workflow

To determine the biological activity and mechanism of action of this compound, a systematic, multi-step experimental approach is proposed. The following workflow outlines the key phases of this investigation.

Caption: Proposed experimental workflow for elucidating the mechanism of action.

Hypothetical Signaling Pathway Involvement

Based on the common roles of tetrahydropyran-containing molecules in cancer biology, a plausible, yet hypothetical, mechanism of action could involve the inhibition of a key signaling pathway, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway.

Data Presentation

Should the proposed experiments yield quantitative data, it is imperative to structure it for clear interpretation and comparison.

Table 1: Hypothetical IC50 Values from High-Throughput Screening

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 5.2 |

| A549 | Lung | 12.8 |

| HCT116 | Colon | 8.1 |

| PC-3 | Prostate | > 50 |

Table 2: Hypothetical Kinase Inhibition Data

| Kinase Target | IC50 (nM) |

| PI3Kα | 150 |

| PI3Kβ | 850 |

| PI3Kδ | 220 |

| mTOR | > 10,000 |

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following are example protocols for key experiments in the proposed workflow.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.

-

Compound Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

Western Blotting for Protein Expression

-

Cell Lysis: Treat cells with the compound at the desired concentration and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

While the precise mechanism of action for this compound remains to be elucidated, its chemical structure suggests potential as a biologically active agent. The proposed investigatory workflow provides a robust framework for its characterization, from initial screening to target validation. The hypothetical mechanism involving PI3K pathway inhibition serves as a starting point for more focused studies. Further research is warranted to uncover the therapeutic potential of this and structurally related compounds.

Biological Activity of Bromophenoxy Tetrahydropyran Derivatives: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the known biological activities, experimental protocols, and potential therapeutic applications of bromophenoxy tetrahydropyran derivatives. Due to a notable lack of extensive research on this specific chemical class, this guide also extrapolates potential biological activities by examining related compounds, namely bromophenol derivatives and other tetrahydropyran-based molecules.

Introduction

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs, valued for its favorable metabolic stability and ability to modulate physicochemical properties.[1][2] Similarly, the bromophenoxy moiety is a key pharmacophore in various biologically active compounds, contributing to interactions with molecular targets through halogen bonding and lipophilic contacts. The combination of these two structural motifs in bromophenoxy tetrahydropyran derivatives presents a chemical space with significant, yet largely unexplored, therapeutic potential.

The primary example of this class is 2-(4-bromophenoxy)tetrahydro-2H-pyran . While this compound is well-documented, it is predominantly cited as a chemical intermediate or a building block in organic synthesis rather than as a biologically active agent itself.[3][4][5] This whitepaper aims to consolidate the available information and provide a forward-looking perspective on the potential biological activities of this compound class by analyzing the established activities of its constituent chemical groups.

Analysis of the Core Compound: 2-(4-Bromophenoxy)tetrahydro-2H-pyran

2-(4-Bromophenoxy)tetrahydro-2H-pyran is a known halogenated heterocycle.[3] Its primary application reported in the literature is as a starting material for more complex molecules, such as in the synthesis of 2-(4-lithiophenoxy)-tetrahydro-2H-pyran.[3] A comprehensive search of scientific literature and chemical databases reveals a significant gap in research regarding its direct biological effects.

Extrapolated Biological Activities from Related Scaffolds

To hypothesize the potential biological activities of bromophenoxy tetrahydropyran derivatives, we can examine the known activities of two related classes of compounds: bromophenol derivatives and non-bromophenoxy tetrahydropyran derivatives.

Potential Activities Based on Bromophenol Derivatives

Bromophenols, particularly those derived from marine algae, exhibit a wide range of potent biological activities.

-

Anticancer and Antioxidant Activity: Natural and synthetic bromophenols have demonstrated significant antioxidant properties and cytotoxic activity against various cancer cell lines.[6] Some derivatives exert their effects by activating the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.[6]

-

Antibacterial Activity: Certain bromophenol derivatives have shown strong antibacterial effects, including against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism can involve the inhibition of critical bacterial processes like biofilm formation.

-

Enzyme Inhibition: Bromophenols have been identified as potent inhibitors of several enzymes, including:

-

Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B is a key strategy for treating type 2 diabetes. Some bromophenols show promising inhibitory activity against this enzyme.[7]

-

Carbonic Anhydrase, Acetylcholinesterase, and Butyrylcholinesterase: These enzymes are targets for various therapeutic areas, and certain bromophenol derivatives have shown potent inhibitory profiles against them.[8]

-

Potential Activities Based on Tetrahydropyran Derivatives

The tetrahydropyran scaffold is a component of many approved drugs and clinical candidates, known for conferring advantageous pharmacological properties.

-

Antibacterial Activity: A significant area of research for tetrahydropyran derivatives is in the development of novel antibiotics. Specifically, they have been shown to be potent inhibitors of bacterial type II topoisomerases (DNA gyrase and topoisomerase IV), with activity against both Gram-positive and Gram-negative pathogens.[9][10][11]

-

Anticancer Activity: Various tetrahydropyran-containing molecules have been synthesized and evaluated for their antiproliferative effects. For instance, certain 4H-pyran derivatives have demonstrated cytotoxicity against human colorectal cancer cells (HCT-116) by inhibiting cyclin-dependent kinase 2 (CDK2).[12]

-

Antiviral and Anti-inflammatory Activity: The pyran ring is a core structure in several antiviral drugs and compounds with anti-inflammatory properties.

Quantitative Data on Related Derivatives

The following tables summarize quantitative biological activity data for bromophenol and tetrahydropyran derivatives. Note: This data is for related, but structurally distinct, compounds and should be used as a reference for potential activity ranges.

Table 1: Enzyme Inhibition by Bromophenol Derivatives

| Compound Class | Target Enzyme | Ki (pM) | Reference |

| 4-Phenylbutenone Bromophenols | hCA I | 158.07 - 404.16 | [8] |

| hCA II | 107.63 - 237.40 | [8] | |

| AChE | 14.81 - 33.99 | [8] | |

| BChE | 5.64 - 19.30 | [8] |

| Compound | Target Enzyme | IC50 (µmol/L) | Reference |

| Bromophenol 4e | PTP1B | 2.42 | [7] |

| Bromophenol 4g | PTP1B | 0.68 | [7] |

Table 2: Anticancer and Antioxidant Activity of Pyran Derivatives

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 4H-Pyran Derivative 4d | HCT-116 | Cytotoxicity | 75.1 | [12] |

| 4H-Pyran Derivative 4k | HCT-116 | Cytotoxicity | 85.88 | [12] |

| Compound | Assay | Activity | IC50 (mM) | Reference |

| 4H-Pyran Derivative 4g | DPPH Scavenging | Antioxidant | - | [12] |

| 4H-Pyran Derivative 4j | DPPH Scavenging | Antioxidant | - | [12] |

Table 3: Antibacterial Activity of Tetrahydropyran and Bromophenol Derivatives

| Compound Class | Bacterial Strain | Activity | MIC (µg/mL) | Reference |

| Dibasic THP Derivatives | S. aureus, Enterobacteriaceae, P. aeruginosa, A. baumannii | Antibacterial | Not specified | [9][11] |

| 3-bromo-2,6-dihydroxyacetophenone | S. aureus, MRSA | Antibacterial | Not specified |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for assays commonly used to evaluate the biological activities discussed.

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cancer cell proliferation.

-

Cell Culture: Human cancer cell lines (e.g., HCT-116, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to achieve the desired final concentrations. The old medium is removed from the wells, and 100 µL of the medium containing the test compound is added. A control group receives medium with DMSO only.

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against compound concentration.[1]

Protocol: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

-

Bacterial Culture: The bacterial strains (e.g., S. aureus, E. coli) are grown in a suitable broth (e.g., Mueller-Hinton Broth) overnight at 37°C. The culture is then diluted to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.

-

Compound Preparation: The test compounds are serially diluted in a 96-well microtiter plate using the broth as the diluent.

-

Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (bacteria, no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[4]

Visualizations: Pathways and Workflows

The following diagrams, created using Graphviz, illustrate a potential mechanism of action and a standard experimental workflow relevant to the analysis of these compounds.

Caption: Hypothetical Nrf2-mediated antioxidant pathway potentially activated by bromophenol derivatives.

Caption: A logical workflow for the screening and evaluation of novel chemical compounds.

Conclusion and Future Directions

While 2-(4-bromophenoxy)tetrahydro-2H-pyran and its close derivatives remain understudied in terms of their biological activity, the analysis of their constituent chemical scaffolds suggests a high potential for pharmacological relevance. Based on the known properties of bromophenols and tetrahydropyrans, future research into bromophenoxy tetrahydropyran derivatives should prioritize screening for:

-

Anticancer Activity: Particularly against cell lines where oxidative stress or specific kinases play a major role.

-

Antibacterial Activity: With a focus on both Gram-positive and Gram-negative pathogens, including drug-resistant strains.

-

Enzyme Inhibition: Targeting enzymes like PTP1B for metabolic diseases or cholinesterases for neurodegenerative disorders.

The synthesis of a small library of these derivatives, followed by a systematic evaluation using the protocols outlined in this guide, would be a logical next step to unlock the therapeutic potential of this promising, yet overlooked, class of compounds.

References

- 1. mdpi.com [mdpi.com]

- 2. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-(4-Bromophenoxy)tetrahydropyran, 98% 10 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The first synthesis of 4-phenylbutenone derivative bromophenols including natural products and their inhibition profiles for carbonic anhydrase, acetylcholinesterase and butyrylcholinesterase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Characterization of Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Antibacterial Activity against Gram-Negative Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel tetrahydropyran-based bacterial topoisomerase inhibitors with potent anti-gram positive activity and improved safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis and anticancer activity of podophyllotoxin derivatives with nitrogen-containing heterocycles [frontiersin.org]

Literature review of 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran.

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the available scientific literature for the compound 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran. A comprehensive search of chemical databases and scientific literature reveals a significant lack of specific data for this particular molecule. While its chemical structure is registered, there is no published research detailing its synthesis, biological activity, or any associated experimental protocols. However, substantial information is available for a closely related isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, and for the broader class of tetrahydropyran derivatives. This document summarizes the available information on these related compounds to provide a contextual understanding of this chemical space.

The Target Compound: this compound

A thorough investigation of scientific literature and chemical databases indicates that there is currently no published data available for this compound. Chemical property databases confirm its molecular formula as C₁₂H₁₅BrO₂, but do not provide any citations to primary literature. Consequently, the core requirements of this technical guide—quantitative data summarization, detailed experimental protocols, and signaling pathway diagrams—cannot be fulfilled for this specific compound due to the absence of foundational research.

A Closely Related Isomer: 2-(4-Bromophenoxy)tetrahydro-2H-pyran

In contrast to the target compound, its isomer, 2-(4-Bromophenoxy)tetrahydro-2H-pyran, is a commercially available compound with documented properties and applications.

Chemical Properties

The chemical properties of 2-(4-Bromophenoxy)tetrahydro-2H-pyran are summarized in the table below.

| Property | Value | Source |

| CAS Number | 36603-49-3 | [1] |

| Molecular Formula | C₁₁H₁₃BrO₂ | [1] |

| Molecular Weight | 257.12 g/mol | [1] |

| IUPAC Name | 2-(4-bromophenoxy)oxane | [1] |

| Physical Form | White to light yellow powder or crystals | [2] |

| Melting Point | 53.0-59.0 °C | [2] |

| Assay (GC) | ≥97.5% | [2] |

Synthesis and Applications

2-(4-Bromophenoxy)tetrahydro-2H-pyran is primarily utilized as a building block in organic synthesis. The tetrahydropyranyl (THP) ether serves as a common protecting group for alcohols and phenols due to its ease of introduction and cleavage under specific acidic conditions.[3] Its stability in the presence of strong bases, organometallic reagents, and hydrides makes it a versatile tool in multi-step syntheses.[3]

The Tetrahydropyran Scaffold in Medicinal Chemistry

The tetrahydropyran (THP) ring is a prevalent structural motif in a wide range of biologically active compounds and approved pharmaceuticals. Its presence often imparts favorable pharmacokinetic properties. The general class of tetrahydropyran derivatives has been the subject of extensive research, revealing a broad spectrum of biological activities.

General Synthesis of Substituted Tetrahydropyrans

Several synthetic strategies have been developed for the construction of the tetrahydropyran ring. These methods often focus on achieving high diastereoselectivity. Common approaches include:

-

Prins Cyclization: The acid-catalyzed condensation of an alkene or alkyne with an aldehyde.

-

Hetero-Diels-Alder Reactions: The [4+2] cycloaddition of a diene with an aldehyde.

-

Intramolecular Epoxide Ring Opening: The cyclization of 4,5-epoxy alcohols to form the tetrahydropyran ring.[4]

-

Maitland-Japp Reaction: A one-pot, multi-component reaction for the synthesis of highly substituted tetrahydropyran-4-ones.[5]

The general workflow for the synthesis of substituted tetrahydropyran-4-ones via a Maitland-Japp type reaction is depicted below.

References

- 1. 2-(4-Bromophenoxy)tetrahydro-2H-pyran | C11H13BrO2 | CID 4646436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-Bromophenoxy)tetrahydropyran, 98% 10 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Synthetic and biosynthetic methods for selective cyclisations of 4,5-epoxy alcohols to tetrahydropyrans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Discovery and significance of tetrahydropyran scaffolds in medicinal chemistry.

An In-depth Technical Guide for Drug Discovery Professionals

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique combination of structural rigidity, favorable physicochemical properties, and synthetic accessibility has cemented its role in the design of numerous clinically successful drugs. This guide provides a comprehensive overview of the discovery and significance of the THP scaffold, offering detailed insights into its strategic application, quantitative impact on drug properties, and key synthetic methodologies.

Discovery and Significance: From Nature's Blueprint to Rational Design

The prevalence of the tetrahydropyran motif in a vast array of natural products, from potent anticancer agents to complex marine toxins, has long signaled its biological importance. This natural abundance inspired early medicinal chemists to explore its utility. The THP ring is not merely a passive structural element; it actively imparts beneficial properties to a molecule that are crucial for its journey from a laboratory compound to a therapeutic agent.

The core significance of the THP scaffold lies in its role as a versatile bioisostere, most commonly for the cyclohexane ring. This substitution offers several distinct advantages:

-

Improved Physicochemical Properties: The introduction of the oxygen heteroatom significantly alters the electronic and physical nature of the ring. Compared to its carbocyclic counterpart, the THP ring generally imparts lower lipophilicity (a lower logP/logD value), which can enhance aqueous solubility and reduce off-target toxicity.

-

Enhanced Target Binding: The lone pairs on the oxygen atom can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets like proteins and enzymes. This can lead to increased potency and selectivity.

-

Favorable ADME Profile: The polarity introduced by the oxygen atom can lead to improved Absorption, Distribution, Metabolism, and Excretion (ADME) properties. This includes better clearance profiles and potentially reduced metabolic liabilities.

-

Conformational Rigidity: As a rigid form of a linear ether, the THP scaffold has a lower conformational entropy upon binding to a target, which can be thermodynamically favorable.

Quantitative Impact: A Head-to-Head Comparison

The theoretical benefits of replacing a cyclohexane ring with a tetrahydropyran are borne out by empirical data. A clear example is seen in the development of Janus kinase 1 (JAK1) selective inhibitors, where a direct comparison between a cyclohexyl derivative and its THP bioisostere revealed significant improvements.

| Property | Cyclohexyl Derivative (18) | THP Derivative (19) | Fold Improvement |

| logD | 2.66 | 2.08 | 0.58 unit decrease |

| Lipophilic Ligand Efficiency (LLE) | - | - | 1.4x increase |

| Unbound In Vivo Rat Clearance (CLu) | High | Low | Significant Decrease |

| Rat Hepatic Intrinsic Clearance (CLint) | 70 µL/min/mg | 27 µL/min/mg | 2.6x decrease |

| Human Hepatic Intrinsic Clearance (CLint) | 14 µL/min/mg | 5.3 µL/min/mg | 2.6x decrease |

| Data sourced from a PharmaBlock whitepaper on Tetrahydropyrans in Drug Discovery. |

As the table illustrates, the simple switch from a methylene group to an oxygen atom resulted in a less lipophilic compound with substantially improved clearance profiles in both rat and human models, highlighting the profound impact of the THP scaffold on crucial pharmacokinetic parameters.

Key Synthetic Methodologies: Building the Core

The construction of the tetrahydropyran ring is a well-explored area of organic synthesis, with numerous reliable and stereoselective methods available to medicinal chemists. Below are detailed protocols for two widely employed strategies.

Experimental Protocol 1: Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/Oxa-Michael Addition

This one-pot method provides an efficient route to cis-2,6-disubstituted tetrahydropyrans from bis-propargylic alcohols.

Reaction:

Procedure:

-

To a solution of the bis-propargylic alcohol (1.0 eq.) in 1,2-dichloroethane, add methanol (2.0 eq.) and water (10.0 eq.).

-

Add triphenylphosphinegold(I) chloride (Ph₃PAuCl, 10 mol%) and bis(trifluoromethane)sulfonimide silver(I) salt (AgNTf₂, 10 mol%) to the solution at room temperature.

-

Stir the mixture at 50 °C and monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent under reduced pressure (in vacuo).

-

Purify the crude product by silica gel column chromatography to yield the desired 2,6-disubstituted tetrahydropyran.[1]

Experimental Protocol 2: Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization

This powerful one-pot process enables the highly enantioselective and diastereoselective synthesis of chiral 2,6-cis-disubstituted tetrahydropyrans.

Reaction:

Procedure:

-

In a glovebox, add the 1,5-diketone substrate (0.2 mmol, 1.0 eq.) and the chiral iridium or ruthenium catalyst (e.g., RuCl₂[(R)-C3-TunaPhos][(R,R)-DPEN], 0.2 mol%) to a glass-lined autoclave.

-

Add degassed isopropanol (2.0 mL) to the autoclave.

-

Seal the autoclave and purge with hydrogen gas three times. Pressurize the vessel to 50 atm with hydrogen.

-

Stir the reaction mixture at 60 °C for 12 hours.

-

After cooling to room temperature, carefully release the hydrogen pressure.

-

Add a solution of p-toluenesulfonic acid (p-TsOH, 0.1 eq.) in isopropanol (0.5 mL) to the reaction mixture.

-

Stir the mixture at room temperature for an additional 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel (eluting with petroleum ether/ethyl acetate) to afford the chiral tetrahydropyran product.[2]

Visualization of Pathways and Concepts

Graphviz diagrams are provided below to illustrate key logical relationships and a representative signaling pathway for a prominent THP-containing drug.

Logical Relationship: The THP Advantage

This diagram illustrates the key physicochemical and pharmacological advantages conferred by incorporating a tetrahydropyran scaffold in drug design, often as a bioisosteric replacement for a cyclohexane ring.

References

The Tetrahydropyran Moiety: A Cornerstone of Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique combination of physicochemical properties makes it an attractive structural motif for optimizing drug candidates' potency, selectivity, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of the THP moiety in drug design, detailing its impact on molecular properties, showcasing its application in successful drug molecules, and providing detailed experimental protocols for its synthesis and evaluation.

Physicochemical Properties and Bioisosteric Rationale

The strategic incorporation of a tetrahydropyran ring is often a bioisosteric replacement for a cyclohexane group. This substitution, while seemingly subtle, imparts significant changes to the molecule's properties.

Key Advantages of the THP Moiety:

-

Reduced Lipophilicity: The replacement of a methylene group (-CH2-) in cyclohexane with an oxygen atom in tetrahydropyran lowers the lipophilicity of the molecule. This can lead to improved aqueous solubility, a critical factor for oral bioavailability and formulation.

-

Hydrogen Bonding Capability: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, providing an additional point of interaction with the biological target. This can enhance binding affinity and selectivity.

-

Metabolic Stability: The ether linkage in the THP ring is generally more resistant to metabolic degradation compared to aliphatic C-H bonds in a cyclohexane ring, which can be susceptible to oxidation by cytochrome P450 enzymes. This often leads to improved metabolic stability and a longer in vivo half-life.

-

Conformational Rigidity: The THP ring has a well-defined chair conformation, which can help to pre-organize the molecule into a bioactive conformation for optimal target binding, reducing the entropic penalty upon binding.

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Bioisosteric replacement of cyclohexane with tetrahydropyran."

Case Studies: THP in FDA-Approved Drugs

The utility of the tetrahydropyran moiety is exemplified by its presence in numerous successful drug molecules. Here, we examine three case studies: omarigliptin, venetoclax, and gilteritinib.

Omarigliptin: A DPP-4 Inhibitor for Type 2 Diabetes

Omarigliptin (Marizev®) is a once-weekly dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes. The THP ring in omarigliptin plays a crucial role in its pharmacokinetic profile, enabling its long duration of action.

Signaling Pathway of DPP-4 Inhibition by Omarigliptin

DPP-4 is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, omarigliptin increases the levels of active incretins, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.

Venetoclax: A BCL-2 Inhibitor for Hematological Malignancies

Venetoclax (Venclexta®) is a highly selective inhibitor of the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) used to treat certain types of leukemia and lymphoma. The tetrahydropyran moiety in venetoclax is a key component of the pharmacophore that binds to the BH3-binding groove of BCL-2.

Signaling Pathway of BCL-2 Inhibition by Venetoclax

In many cancers, BCL-2 is overexpressed and sequesters pro-apoptotic proteins like BIM, preventing them from initiating apoptosis. Venetoclax mimics the BH3 domain of pro-apoptotic proteins, binding to BCL-2 and displacing BIM. The released BIM then activates BAX and BAK, which oligomerize on the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent caspase activation, ultimately resulting in programmed cell death.

Gilteritinib: A FLT3 Inhibitor for Acute Myeloid Leukemia

Gilteritinib (Xospata®) is a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3) used for the treatment of adult patients with relapsed or refractory acute myeloid leukemia (AML) with a FLT3 mutation. The THP-amine substituent in gilteritinib contributes to its potent and selective inhibition of the FLT3 kinase.

Signaling Pathway of FLT3 Inhibition by Gilteritinib

Mutations in the FLT3 receptor can lead to its constitutive activation, driving uncontrolled proliferation of leukemic cells through downstream signaling pathways such as STAT5, RAS/MAPK, and PI3K/AKT. Gilteritinib inhibits the autophosphorylation of the mutated FLT3 receptor, thereby blocking these downstream signals and inducing apoptosis in cancer cells.[1]

Quantitative Data Presentation

The advantages of incorporating a THP moiety are best illustrated through quantitative comparisons with their carbocyclic analogs.

| Parameter | Omarigliptin (THP) | Sitagliptin (No THP) | Reference |

| Target | DPP-4 | DPP-4 | [2][3] |

| IC50 | 1.6 nM | 18 nM | [3] |

| Ki | 0.8 nM | Not Reported | [2] |

| Dosing Frequency | Once-weekly | Once-daily | [3] |

| Parameter | Venetoclax (THP) | Reference |

| Target | BCL-2 | [4] |

| Ki | <0.01 nM | |

| Aqueous Solubility | Very Low |

| Parameter | Gilteritinib (THP) | Reference |

| Target | FLT3 | |

| IC50 (FLT3-ITD) | 0.92 nM | |

| IC50 (AXL) | 0.73 nM |

Case Study: JAK1 Inhibitor - THP vs. Cyclohexyl Analog

| Parameter | THP Analog (19) | Cyclohexyl Analog (18) |

| JAK1 IC50 (nM) | Data not provided | Data not provided |

| logD | 2.08 | 2.66 |

| Lipophilic Ligand Efficiency (LLE) | 1.4-fold increase | Baseline |

| Rat Plasma Clearance (CLp) | Improved | Higher |

| Human Hepatic Intrinsic Clearance (Hept CLint) | Improved | Higher |

Experimental Protocols

Synthesis of Tetrahydropyran Rings

1. Prins Cyclization

The Prins cyclization is a powerful acid-catalyzed reaction for the stereoselective synthesis of substituted tetrahydropyrans from a homoallylic alcohol and an aldehyde.

Detailed Protocol:

-

To a solution of the homoallylic alcohol (1.0 equiv) and aldehyde (1.2 equiv) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere, add the Lewis acid catalyst (e.g., InCl₃, 0.1 equiv).

-

Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired substituted tetrahydropyran.

2. Intramolecular Oxa-Michael Addition

This method involves the cyclization of a hydroxy-functionalized α,β-unsaturated ester or ketone to form the THP ring, often with high stereoselectivity.

Biological Assays

1. DPP-4 Inhibition Assay (Fluorescence-based)

This assay measures the ability of a compound to inhibit the enzymatic activity of DPP-4.

Detailed Protocol:

-

Prepare serial dilutions of the test compound (e.g., omarigliptin) in assay buffer.

-

In a 96-well black plate, add the diluted test compound, recombinant human DPP-4 enzyme, and assay buffer.

-

Initiate the reaction by adding a fluorogenic substrate (e.g., Gly-Pro-AMC).

-

Incubate the plate at 37°C for 30 minutes.

-

Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

2. BCL-2 Competitive Binding Assay

This assay determines the binding affinity (Ki) of a compound to BCL-2 by measuring its ability to displace a known fluorescently labeled ligand.

3. FLT3 Kinase Inhibition Assay (e.g., ADP-Glo™)

This assay measures the inhibition of FLT3 kinase activity by quantifying the amount of ADP produced.

4. Metabolic Stability Assay (Liver Microsomes)

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Detailed Protocol:

-

Prepare a reaction mixture containing liver microsomes, NADPH regenerating system, and buffer.

-

Add the test compound to the reaction mixture and incubate at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Analyze the samples by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural log of the percentage of remaining parent compound versus time to determine the half-life (t1/2) and calculate the intrinsic clearance (CLint).

Conclusion

The tetrahydropyran moiety is a valuable tool in the medicinal chemist's arsenal. Its ability to modulate key physicochemical properties such as lipophilicity, solubility, and metabolic stability, while also providing an additional point for target interaction, makes it a highly effective structural element for optimizing drug candidates. The successful application of the THP ring in a diverse range of approved drugs underscores its importance in modern drug design. A thorough understanding of the synthesis, properties, and biological implications of this privileged scaffold will continue to drive the development of novel and improved therapeutics.

References

In-Depth Technical Guide: Safety, Handling, and MSDS for 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) is publicly available for 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran (CAS No. 215453-84-2). This guide has been compiled using data from structurally similar compounds and general knowledge of the functional groups present. All procedures should be conducted with a conservative approach to safety, and a thorough risk assessment should be performed by qualified personnel before handling this compound.

Chemical Identification and Physical Properties

This section outlines the known identifiers for this compound and its close structural analogs. The physical and chemical properties are estimated based on these analogs.

| Property | This compound (Target Compound) | 2-(4-Bromophenoxy)tetrahydro-2H-pyran (Analog 1) | 4-(4-Bromophenyl)tetrahydro-2H-pyran-4-ol (Analog 2) |

| CAS Number | 215453-84-2[1] | 36603-49-3[2][3] | 165119-46-0[4] |

| Molecular Formula | C₁₂H₁₅BrO₂ | C₁₁H₁₃BrO₂[2][3] | C₁₁H₁₃BrO₂[4] |

| Molecular Weight | 271.15 g/mol | 257.12 g/mol [3] | 257.12 g/mol [4] |

| Appearance | Not available (likely a solid or liquid) | White to light yellow powder or crystal | Solid[4] |

| Melting Point | Not available | 56-58 °C | Not available |

| Boiling Point | Not available | Not available | Not available |

| Solubility | Not available | Slightly soluble in water (0.25 g/L at 25°C)[2] | Not available |

| Storage Temperature | Room temperature[1] | Ambient temperatures[2] | Not available |

Hazard Identification and GHS Classification

As no specific GHS classification exists for the target compound, the following information is extrapolated from its structural analogs. The primary hazards are associated with the brominated aromatic ring and the ether linkages.

Anticipated GHS Classification:

| Hazard Class | Hazard Category | Rationale |

| Acute Toxicity, Oral | Category 4 | Brominated aromatic compounds can be harmful if swallowed. |

| Skin Irritation | Category 2 | Aromatic ethers and brominated compounds can cause skin irritation. |

| Eye Irritation | Category 2A | Likely to cause serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | May cause respiratory irritation upon inhalation of dust or vapors. |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 2 | Brominated organic compounds are often persistent and toxic to aquatic life. |

Pictograms:

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H411: Toxic to aquatic life with long-lasting effects.

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P273: Avoid release to the environment.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P391: Collect spillage.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Handling and Storage

Proper handling and storage are crucial to minimize exposure and maintain the integrity of the compound.

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generation of dusts or aerosols.

-

Use non-sparking tools.

-

Ground all equipment when transferring solvents.

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

Storage:

-

Keep container tightly closed.

-

Store in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents and strong acids. Tetrahydropyranyl ethers can be sensitive to acidic conditions.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential when working with this compound.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and dust. |

| Hand Protection | Nitrile or neoprene gloves. | To prevent skin contact. |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To protect skin from exposure. |

| Respiratory Protection | Use a NIOSH-approved respirator with an organic vapor cartridge and a particulate filter if working outside of a fume hood or if dusts/aerosols are generated. | To prevent inhalation. |

First Aid Measures

In case of exposure, immediate action is required.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures

-

Personal Precautions: Evacuate personnel from the area. Wear appropriate personal protective equipment.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not available, the following workflows illustrate general procedures for handling and use in a research setting.

Diagram 1: General Workflow for Handling and Use

References

A Technical Guide to the Physicochemical Properties of Substituted Tetrahydropyrans in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The tetrahydropyran (THP) ring is a privileged saturated heterocyclic motif frequently employed in modern medicinal chemistry. Its utility stems from its role as a versatile building block and, critically, as a bioisosteric replacement for carbocyclic rings like cyclohexane.[1][2] Incorporating the THP scaffold can significantly modulate a compound's physicochemical properties, leading to improved Absorption, Distribution, Metabolism, and Excretion (ADME) profiles and enhanced pharmacokinetic performance. This guide provides an in-depth analysis of these properties, detailed experimental protocols for their measurement, and a summary of key data.

Core Physicochemical Advantages of the Tetrahydropyran Scaffold

The introduction of an oxygen atom into a six-membered ring fundamentally alters its properties compared to a purely carbocyclic analogue. This modification offers several advantages in drug design:

-

Reduced Lipophilicity : The ether oxygen in the THP ring introduces polarity, generally lowering the lipophilicity (measured as LogP or LogD) compared to its corresponding cyclohexane counterpart. This reduction can be crucial for escaping metabolic liabilities and improving solubility.[3]

-

Improved Solubility : Increased polarity often translates to better aqueous solubility, a critical factor for oral bioavailability and parenteral formulation.[4][5]

-

Hydrogen Bonding Capability : The oxygen atom can act as a hydrogen bond acceptor, potentially forming an additional point of contact with a biological target and enhancing binding affinity.

-

Metabolic Stability : Strategic placement of the THP moiety can block sites of metabolism or alter the electronic properties of a molecule to reduce its susceptibility to metabolic enzymes.[3][6]

-

Conformational Rigidity : As a conformationally restrained ether, the THP ring has lower entropy than a more flexible linear ether, which can be advantageous for target binding.

Quantitative Data on Physicochemical Properties

The impact of substituting a cyclohexane ring with a tetrahydropyran ring is quantitatively demonstrated in the development of Janus kinase 1 (JAK1) selective inhibitors. This strategic switch led to a favorable shift in physicochemical properties, translating directly to improved in vivo clearance.

Table 1: Comparison of Physicochemical Properties for a JAK1 Inhibitor Scaffold

| Feature | Cyclohexyl Derivative (18) | Tetrahydropyran Derivative (19) | Improvement Noted |

|---|---|---|---|

| LogD at pH 7.4 | 2.66 | 2.08 | Subtle decrease in lipophilicity |

| Lipophilic Ligand Efficiency (LLE) | - | - | 1.4-fold increase |

| In Vivo Clearance (Rat) | High | Low | Significant improvement |

| In Vivo Clearance (Human) | High | Low | Significant improvement |

Data sourced from a study on JAK1 selective inhibitors.

Table 2: General Physicochemical Properties of Common Drug Scaffolds

| Property | Cyclohexane Fragment | Tetrahydropyran Fragment | General Impact of THP |

|---|---|---|---|

| cLogP | ~2.5 | ~1.1 | Lower lipophilicity |

| Aqueous Solubility | Lower | Higher | Increased solubility |

| Hydrogen Bond Acceptors | 0 | 1 | Potential for new interactions |

| Polar Surface Area (PSA) | 0 Ų | 9.2 Ų | Increased polarity |

Note: Values are illustrative for the unsubstituted parent fragments and highlight the general trends observed in drug discovery.[5]

Experimental Protocols for Property Assessment

Accurate measurement of physicochemical properties is essential for guiding drug design.[7] Below are detailed protocols for determining key parameters.

Considered the "gold standard," this method directly measures the partition coefficient of a compound between n-octanol and water.[8][9]

Methodology:

-

Preparation : Prepare a stock solution of the test compound in the phase in which it is more soluble. The n-octanol and water phases must be mutually saturated before the experiment.

-

Partitioning : Add a small, precise volume of the stock solution to a vessel containing known volumes of pre-saturated n-octanol and water.

-

Equilibration : Seal the vessel and shake it gently at a controlled temperature for a sufficient period (e.g., 24-72 hours) to allow equilibrium to be reached.[10]

-

Phase Separation : Centrifuge the vessel to ensure complete separation of the two phases.

-

Quantification : Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC/MS.[8][10]

-

Calculation : Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.

Solubility can be measured under kinetic or thermodynamic conditions, which provide different insights relevant to different stages of drug discovery.[11][12]

A. Kinetic Solubility Assay (Turbidimetric Method)

This high-throughput method is ideal for early-stage discovery, where it is used to quickly assess structure-solubility relationships.[11][13]

Methodology:

-

Stock Solution : Prepare a high-concentration stock solution of the test compound, typically in dimethyl sulfoxide (DMSO).[12]

-

Serial Dilution : Add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate well.[10][13] This is often done as a serial dilution to test a range of concentrations.

-

Precipitation : The compound may precipitate as the aqueous buffer acts as an anti-solvent.[12]

-

Incubation : Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours).

-

Detection : Measure the turbidity (cloudiness) of each well using a nephelometric or UV/Vis plate reader (e.g., at 620 nm).[10][13] The concentration at which precipitation is first observed is reported as the kinetic solubility.

B. Thermodynamic Solubility Assay (Shake-Flask Method)

This method measures the true equilibrium solubility and is considered the gold standard, often used in later-stage lead optimization.[10][11]

Methodology:

-

Sample Preparation : Add an excess amount of the solid, crystalline compound to a vial containing a precise volume of aqueous buffer (pH 7.4).[10]

-

Equilibration : Seal the vial and agitate it at a controlled temperature for an extended period (e.g., 24-72 hours) to ensure the solution is fully saturated and in equilibrium with the solid material.[10]

-

Separation : Filter the suspension to remove all undissolved solid.

-

Quantification : Determine the concentration of the dissolved compound in the filtrate using a calibrated analytical method like HPLC-UV or LC/MS.[10][11] This concentration is the thermodynamic solubility.

This in vitro assay predicts hepatic clearance by measuring the rate at which a compound is metabolized by Phase I enzymes.[14][15]

Methodology:

-

Reagents : Prepare human liver microsomes (HLM), a buffered solution (e.g., phosphate buffer, pH 7.4), and an NADPH regenerating system (cofactor required for CYP450 enzyme activity).[15]

-

Incubation : In a microplate, combine the test compound (at a low concentration, e.g., 1 µM), liver microsomes, and buffer. Pre-incubate the mixture at 37°C.

-

Initiation : Start the metabolic reaction by adding the NADPH regenerating system.

-

Time Points : Stop the reaction at several time points (e.g., 0, 5, 15, 30, 60 minutes) by adding a quenching solution (e.g., cold acetonitrile) that precipitates the proteins and stops enzymatic activity.

-

Analysis : Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant from each time point by LC-MS/MS to quantify the remaining amount of the parent compound.

-

Calculation : Plot the natural logarithm of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), which indicates the compound's metabolic stability.[15]

Visualized Workflows and Relationships

To clarify the logical and experimental processes in property assessment, the following diagrams have been generated.

Caption: High-level workflow for assessing key physicochemical properties.

Caption: Step-by-step workflow for the kinetic solubility assay.

Caption: Process flow for the in vitro metabolic stability assay.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 5. sygnaturediscovery.com [sygnaturediscovery.com]

- 6. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 11. Aqueous Solubility Assay | Bienta [bienta.net]

- 12. pharmatutor.org [pharmatutor.org]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for 4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-((4-Bromophenoxy)methyl)tetrahydro-2H-pyran is a versatile building block in organic synthesis, primarily utilized as an aryl bromide precursor in various palladium-catalyzed cross-coupling reactions. Its structure incorporates a tetrahydropyran (THP) moiety, a common motif in medicinal chemistry known to improve pharmacokinetic properties, linked to a bromophenoxy group that serves as a reactive handle for carbon-carbon and carbon-nitrogen bond formation. This document provides detailed application notes and experimental protocols for its use in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura Coupling and the Buchwald-Hartwig Amination.

Key Applications

The primary utility of this compound lies in its ability to participate in reactions that form new bonds at the bromine-bearing carbon of the phenyl ring. This enables the synthesis of a wide array of more complex molecules with potential applications in pharmaceuticals, agrochemicals, and materials science.

-

Suzuki-Miyaura Coupling: Formation of a carbon-carbon bond between the aryl bromide and an organoboron reagent, leading to the synthesis of biaryl compounds or vinyl-substituted arenes. These structures are prevalent in many biologically active molecules.

-

Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond between the aryl bromide and an amine, providing access to a diverse range of substituted anilines and their derivatives. Aryl amines are crucial components of numerous pharmaceuticals.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of C-C bonds.[1][2] In this application, this compound is coupled with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Solvent (e.g., Toluene, Dioxane, DMF, with water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

-

Evacuate the flask and backfill with an inert gas (repeat three times).

-

Add the degassed solvent system (e.g., Toluene/H₂O 4:1, 5 mL).

-